molecular formula C20H14N4O B1207628 2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline

2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline

Cat. No.: B1207628
M. Wt: 326.4 g/mol
InChI Key: ODTSUZRODNCQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline is a member of imidazoles.

Scientific Research Applications

Fluorescence Properties

The derivatives of imidazo[4,5-b]quinoxaline, like Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline, have shown significant fluorescence properties. These compounds, obtained from reactions involving quinoxaline and pyridine derivatives, exhibit intense greenish-yellow fluorescence, which could be potentially useful in chemical sensing and molecular imaging applications (Tomoda, Saito, & Shiraishi, 1990).

Anticancer Potential

Several imidazo[4,5-b]quinoxaline derivatives, synthesized for potential anticancer drug development, have shown promising results. For instance, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4, 5-g]quinoxaline-4,9-dione demonstrated significant cytotoxicity against human gastric adenocarcinoma cells, indicating its potential as an antitumor agent (Yoo, Suh, & Park, 1998).

Phosphodiesterase Inhibition

Imidazo[4,5-b]quinoxaline derivatives have also been investigated for their phosphodiesterase inhibitory activities. These studies emphasize the importance of specific molecular substitutions for enhancing inhibitory properties, which could have implications in therapeutic applications (Deleuze-Masquéfa et al., 2004).

Analytical Methods Development

The derivatives of imidazo[4,5-b]quinoxaline, such as 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx), have been identified in food samples using advanced analytical methods like LC–ESI–MS/MS. This suggests their relevance in food safety and quality control research (Jinap et al., 2019).

GABAA/Benzodiazepine Receptor Affinity

Research on imidazo[4,5-b]quinoxaline derivatives, like 3-Phenyl-Substituted Imidazo[1,5-a]quinoxalin-4-ones, indicates their high affinity for the GABAA/benzodiazepine receptor complex. These findings are relevant for developing new pharmacological agents targeting these receptors (Jacobsen et al., 1996).

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

2-(furan-2-yl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline

InChI

InChI=1S/C20H14N4O/c1-13-8-10-14(11-9-13)24-19(17-7-4-12-25-17)23-18-20(24)22-16-6-3-2-5-15(16)21-18/h2-12H,1H3

InChI Key

ODTSUZRODNCQKC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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